molecular formula C22H38O3 B1616158 2-Octadecenylsuccinic anhydride CAS No. 67066-88-0

2-Octadecenylsuccinic anhydride

Cat. No.: B1616158
CAS No.: 67066-88-0
M. Wt: 350.5 g/mol
InChI Key: KLAIOABSDQUNSA-UHFFFAOYSA-N
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Description

2-Octadecenylsuccinic anhydride: is an organic compound that belongs to the class of alkenylsuccinic anhydrides. It is characterized by the presence of a long alkenyl chain attached to the succinic anhydride moiety. This compound is known for its amphiphilic properties, making it useful in various industrial applications, particularly as an emulsifying agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octadecenylsuccinic anhydride is typically synthesized through the reaction of maleic anhydride with 1-octadecene. The reaction is carried out under mild alkaline conditions, often using a catalyst to facilitate the process. The general reaction can be represented as follows:

Maleic anhydride+1-octadecene2-Octadecenylsuccinic anhydride\text{Maleic anhydride} + \text{1-octadecene} \rightarrow \text{this compound} Maleic anhydride+1-octadecene→2-Octadecenylsuccinic anhydride

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Octadecenylsuccinic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 2-Octadecenylsuccinic acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.

    Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.

    Amidation: Involves the use of amines and may require heating to facilitate the reaction.

Major Products Formed:

    Hydrolysis: 2-Octadecenylsuccinic acid.

    Esterification: 2-Octadecenylsuccinic esters.

    Amidation: 2-Octadecenylsuccinic amides.

Scientific Research Applications

2-Octadecenylsuccinic anhydride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the modification of biomolecules to enhance their properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized as an emulsifying agent in the production of cosmetics, pharmaceuticals, and food products.

Mechanism of Action

The mechanism of action of 2-Octadecenylsuccinic anhydride involves its ability to interact with both hydrophilic and hydrophobic substances due to its amphiphilic nature. This property allows it to stabilize emulsions by reducing the surface tension between immiscible liquids. The molecular targets and pathways involved in its action include the formation of micelles and the stabilization of oil-in-water or water-in-oil emulsions.

Comparison with Similar Compounds

  • 2-Dodecenylsuccinic anhydride
  • 2-Octenylsuccinic anhydride
  • Hexadecylsuccinic anhydride

Comparison: 2-Octadecenylsuccinic anhydride is unique due to its longer alkenyl chain, which enhances its hydrophobic properties compared to shorter-chain analogs like 2-Dodecenylsuccinic anhydride. This makes it more effective in applications requiring strong hydrophobic interactions, such as in the stabilization of emulsions and in the production of water-repellent coatings .

Properties

CAS No.

67066-88-0

Molecular Formula

C22H38O3

Molecular Weight

350.5 g/mol

IUPAC Name

3-octadec-2-enyloxolane-2,5-dione

InChI

InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h16-17,20H,2-15,18-19H2,1H3

InChI Key

KLAIOABSDQUNSA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC=CCC1CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCCCCCCC=CCC1CC(=O)OC1=O

67066-88-0

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Octadecenylsuccinic anhydride
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2-Octadecenylsuccinic anhydride
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2-Octadecenylsuccinic anhydride
Reactant of Route 4
2-Octadecenylsuccinic anhydride
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2-Octadecenylsuccinic anhydride
Reactant of Route 6
2-Octadecenylsuccinic anhydride

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